Josamycin HCl

Description

Contextualization within the Macrolide Antibiotic Class

Josamycin (B1673084) is a member of the macrolide family of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring. nih.gov Specifically, josamycin is classified as a 16-membered macrolide. mdpi.com Macrolides exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. nih.govpatsnap.com They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the path of newly synthesized proteins and interferes with the translocation of peptides. patsnap.compatsnap.comtoku-e.com This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, but can be bactericidal at higher concentrations. nih.govdrugbank.com

Macrolide antibiotics are broadly effective against a range of Gram-positive bacteria and some Gram-negative bacteria. patsnap.compatsnap.com They are also known for their activity against atypical pathogens. patsnap.com A notable characteristic of macrolides is their tendency to accumulate in leukocytes, which facilitates their transport to infection sites. nih.govdrugbank.com

Table 1: Classification and Mechanism of Action of Josamycin

| Characteristic | Description |

|---|---|

| Antibiotic Class | Macrolide patsnap.com |

| Sub-class | 16-membered macrolide mdpi.com |

| Mechanism of Action | Inhibition of bacterial protein synthesis nih.govpatsnap.com |

| Target | 50S ribosomal subunit patsnap.comtoku-e.com |

| Primary Effect | Bacteriostatic nih.govdrugbank.com |

Historical Trajectories and Pre-Clinical Significance of Josamycin (hydrochloride)

Josamycin was discovered in the 1960s, isolated from strains of Streptomyces narbonensis var. josamyceticus. patsnap.comwikipedia.org This discovery marked the addition of a new member to the macrolide antibiotic family. google.com Early research established its efficacy against a broad spectrum of pathogens, particularly Gram-positive bacteria. google.com

Pre-clinical studies have been instrumental in defining the antibacterial profile of josamycin. These investigations have demonstrated its activity against various bacterial species, including those that have developed resistance to other antibiotics. For instance, josamycin has shown effectiveness against erythromycin-resistant staphylococci. echemi.comnih.gov Research has also highlighted its potential utility against intracellular pathogens like Mycoplasma, Chlamydia, and Legionella. echemi.com

A significant finding from pre-clinical research is that josamycin does not appear to induce resistance in Staphylococcus to the same extent as some other macrolides. echemi.com The development of resistance to macrolides can occur through several mechanisms, including modification of the ribosomal target site and active efflux of the drug from the bacterial cell. mdpi.com Studies have shown that mutants of Mycoplasma pneumoniae induced by 16-membered macrolides like josamycin remain susceptible to 14- and 15-membered macrolides. frontiersin.org

Table 2: Pre-clinical Antibacterial Spectrum of Josamycin

| Bacterial Group | Activity |

|---|---|

| Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Effective patsnap.com |

| Some Gram-negative bacteria | Effective patsnap.com |

| Atypical pathogens (e.g., Mycoplasma, Chlamydia, Legionella) | Effective echemi.com |

| Anaerobic bacteria (e.g., Peptococcus, Peptostreptococcus) | Good antibacterial effect echemi.com |

Current Research Landscape and Future Trajectories for Josamycin (hydrochloride)

The current research landscape for josamycin is multifaceted, extending beyond its direct antibacterial applications. A significant area of investigation is its potential role in overcoming multidrug resistance in cancer cells. Studies have shown that josamycin can inhibit P-glycoprotein, a protein involved in the efflux of anticancer drugs from tumor cells, thereby potentially enhancing the efficacy of chemotherapy. toku-e.com

Another avenue of research explores the immunomodulatory and anti-inflammatory properties of josamycin. nih.gov This has led to investigations into its potential as an antifibrotic agent, with studies showing it can suppress proliferation and fibrosis in human Tenon fibroblasts, suggesting a possible application in preventing fibrosis after glaucoma surgery. researchgate.netresearcher.life

Future research is likely to focus on several key areas:

Novel Drug Delivery Systems: The development of new formulations, such as hydrogels, to enable sustained release of josamycin for specific applications, like ocular delivery, is an active area of research. researchgate.net

Combination Therapies: Exploring the synergistic effects of josamycin with other drugs, including antibiotics and chemotherapeutic agents, to enhance efficacy and combat resistance. mdpi.comtoku-e.com

Repurposing: Investigating new therapeutic applications for josamycin beyond its traditional use as an antibiotic, such as in anti-inflammatory and anti-cancer treatments. researchgate.netopenbiochemistryjournal.com

Addressing Antibiotic Resistance: The global challenge of antibiotic resistance continues to drive research into the efficacy of established antibiotics like josamycin against resistant strains and the development of strategies to prolong their clinical utility. marketresearchintellect.commarketresearchintellect.com

Table 3: Emerging Research Areas for Josamycin

| Research Area | Focus | Potential Application |

|---|---|---|

| Oncology | Overcoming P-glycoprotein-dependent drug resistance toku-e.com | Combination chemotherapy toku-e.com |

| Ophthalmology | Antifibrotic effects researchgate.net | Prevention of post-surgical fibrosis researchgate.net |

| Drug Delivery | Sustained-release formulations (e.g., hydrogels) researchgate.net | Localized and prolonged drug action researchgate.net |

| Infectious Disease | Combination with other agents to combat resistance mdpi.com | Treatment of resistant bacterial infections |

| Antiviral Research | Potential activity against certain viruses openbiochemistryjournal.com | Repurposing for viral infections |

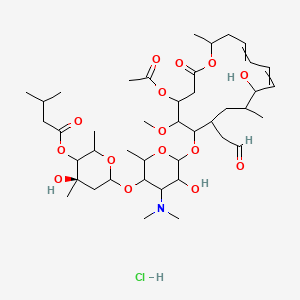

Structure

2D Structure

Properties

CAS No. |

11033-19-5 |

|---|---|

Molecular Formula |

C42H70ClNO15 |

Molecular Weight |

864.5 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1 |

InChI Key |

TYHGHVDZSRXAKD-XLSWTIJLSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Josamycin HCl; Josamycin hydrochloride; Leucomycin A3 hydrochloride; |

Origin of Product |

United States |

Ii. Elucidation of Josamycin Hydrochloride Mechanism of Action at the Molecular and Cellular Levels

Ribosomal Target Interaction and Inhibition of Protein Synthesis

Josamycin (B1673084) exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com This interaction ultimately leads to the cessation of bacterial growth and replication. patsnap.com

Detailed Characterization of Josamycin (hydrochloride) Binding Site on Ribosomal Subunits

Josamycin, a 16-membered macrolide antibiotic, binds to the 50S subunit of the bacterial ribosome. patsnap.comdrugbank.com Its binding site is located within the nascent peptide exit tunnel, in close proximity to the peptidyl transferase center (PTC). elifesciences.orgnih.govtoku-e.com The PTC is a critical region of the large ribosomal subunit that catalyzes the formation of peptide bonds between amino acids. patsnap.comnih.gov

The interaction between josamycin and the ribosome is stabilized by a combination of hydrogen bonds and hydrophobic interactions. patsnap.com This stable binding is crucial for its inhibitory activity. patsnap.com Specifically, josamycin interacts with domains IV and V of the 23S rRNA, a key component of the 50S subunit. mdpi.com The binding of josamycin does not typically cause major conformational changes in the ribosome. weizmann.ac.il

Table 1: Key Features of Josamycin's Ribosomal Binding Site

| Feature | Description |

|---|---|

| Ribosomal Subunit | 50S |

| Primary Binding Location | Nascent Peptide Exit Tunnel |

| Proximity | Near the Peptidyl Transferase Center (PTC) |

| Interacting rRNA Domains | Domains IV and V of 23S rRNA |

| Interaction Types | Hydrogen bonds and hydrophobic interactions |

Kinetic and Thermodynamic Aspects of Ribosome-Josamycin (hydrochloride) Association

Kinetic studies have revealed important aspects of the interaction between josamycin and the bacterial ribosome. The dissociation constant (Kd) for josamycin binding to the Escherichia coli ribosome has been determined to be 5.5 nM. nih.gov This indicates a high affinity of the drug for its target.

A key characteristic of josamycin's interaction is its long residence time on the ribosome. The average lifetime of josamycin on the ribosome is approximately 3 hours. nih.gov This prolonged binding contributes significantly to its potent inhibitory effect. nih.gov In contrast, the 14-membered macrolide erythromycin (B1671065) has a much shorter average lifetime on the ribosome, at less than 2 minutes. nih.gov The slow dissociation of bactericidal macrolides like josamycin is thought to be a key factor in their ability to kill bacteria, as it leads to extended periods of translation inhibition. nih.gov

Table 2: Kinetic Parameters of Josamycin and Erythromycin Ribosomal Binding

| Antibiotic | Dissociation Constant (Kd) (nM) | Average Lifetime on Ribosome |

|---|---|---|

| Josamycin | 5.5 | 3 hours |

| Erythromycin | 11 | < 2 minutes |

Impact of Josamycin (hydrochloride) on Specific Stages of Bacterial Translation Elongation

By binding within the nascent peptide exit tunnel, josamycin physically obstructs the path of the growing polypeptide chain. patsnap.comtoku-e.com This steric hindrance is a primary mechanism of its inhibitory action. patsnap.comtoku-e.com

Josamycin's impact is observed at the very early stages of protein synthesis. It can slow down the formation of the first peptide bond in a manner that is dependent on the specific amino acid. nih.gov Subsequently, it completely inhibits the formation of the second or third peptide bond, depending on the amino acid sequence of the nascent peptide. nih.gov This early termination of protein synthesis effectively shuts down the production of essential bacterial proteins. patsnap.comnih.gov

Furthermore, josamycin interferes with the proper positioning of the initiator transfer RNA (tRNA) and the aminoacyl-tRNA in the A-site of the ribosome. elifesciences.org This disruption of tRNA placement further contributes to the arrest of translation at the initiation phase. elifesciences.org Josamycin also stimulates the premature dissociation, or "drop-off," of peptidyl-tRNA from the ribosome. nih.gov In the case of josamycin, the rate of this drop-off is significantly faster than the rate of drug dissociation from the ribosome. nih.gov This leads to a depletion of the intracellular pool of aminoacyl-tRNAs available for protein synthesis, further crippling the bacterial cell. nih.gov

Intracellular Accumulation and Subcellular Localization Dynamics of Josamycin (hydrochloride)

The effectiveness of an antibiotic is not only determined by its interaction with its target but also by its ability to reach and accumulate at the site of action within the bacterial cell.

Mechanisms of Bacterial Cellular Uptake and Transport of Josamycin (hydrochloride)

Josamycin exhibits a strong affinity for bacterial cells and can accumulate in infected tissues. patsnap.com Its lipophilic nature facilitates its penetration through bacterial cell walls. patsnap.com Studies have shown that the uptake of josamycin by human polymorphonuclear leucocytes (PMNs) is extraordinarily rapid, with a half-life of uptake of just 0.8 minutes. nih.gov This rapid uptake is attributed to the high lipophilicity of the drug. nih.gov The accumulation of josamycin within these immune cells is significant, with the ratio of intracellular to extracellular concentration ranging from 3.5 to 21.4, depending on the incubation time. nih.gov This high level of accumulation suggests the possibility of an active transport mechanism for its uptake. nih.gov There is also experimental evidence suggesting that the nucleoside carrier system may play a role in the membrane transport of josamycin. nih.gov

Role of Efflux Systems in Modulating Intracellular Josamycin (hydrochloride) Concentrations

Bacterial efflux pumps are membrane proteins that can actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and conferring resistance. Several multidrug efflux pumps in bacteria, such as those belonging to the Resistance-Nodulation-Division (RND) family, are known to extrude a wide variety of antimicrobial agents. frontiersin.org

In the context of josamycin, some studies have indicated its interaction with efflux systems. For instance, in Pseudomonas aeruginosa, josamycin was found to reduce the expression of the mexAB-oprM efflux pump. asm.org Conversely, in some strains of Streptococcus pyogenes exhibiting inducible resistance to macrolides, lincosamides, and streptogramin B (iMLS-B phenotype), a novel efflux system has been identified that contributes to high-level resistance. nih.gov This efflux system is not associated with the more common mef(A) gene. nih.gov The presence and activity of such efflux systems can therefore play a crucial role in modulating the intracellular concentration of josamycin and, consequently, its antibacterial efficacy.

Quantitative Analysis of Josamycin (hydrochloride) Distribution within Bacterial Compartments

The effectiveness of josamycin, a 16-membered ring macrolide antibiotic, is contingent not only on its binding affinity to the bacterial ribosome but also on its capacity to accumulate within the bacterial cell. patsnap.com The transport of macrolides like josamycin into bacterial cells is generally understood to be a process of passive diffusion, followed by intracellular accumulation due to ribosomal binding. core.ac.uk This accumulation allows the drug to reach high concentrations at its site of action.

Research has demonstrated that macrolides can concentrate significantly within gram-positive bacteria. For instance, erythromycin concentrations in gram-positive bacteria can be up to 90 times greater than in the extracellular environment. core.ac.uk This accumulation is crucial for its antibacterial activity. The lipophilic nature of josamycin facilitates its penetration through the bacterial cell wall. patsnap.comresearchgate.net Once inside, it binds to the 50S ribosomal subunit, which effectively traps the drug, leading to its high intracellular concentration. patsnap.comcore.ac.uk This intracellular accumulation is a key factor that enhances its therapeutic effects. patsnap.com The distribution can differ between bacterial species; for example, the outer membrane of most gram-negative bacteria presents a barrier that hinders macrolide penetration, rendering them intrinsically resistant. oup.com

The degree of accumulation can also be influenced by bacterial resistance mechanisms. In macrolide-resistant strains of Staphylococcus aureus, efflux pumps, encoded by genes like msrA, can actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration and efficacy. asm.org Conversely, in susceptible strains, the absence of such mechanisms allows for higher and more effective intracellular drug levels.

| Antibiotic | Lactone Ring Size | Accumulation in Gram-Positive Bacteria (Relative) | Primary Binding Site |

|---|---|---|---|

| Josamycin | 16-membered | High | 50S Ribosomal Subunit |

| Erythromycin | 14-membered | High (up to 90-fold) core.ac.uk | 50S Ribosomal Subunit |

| Azithromycin (B1666446) | 15-membered | High | 50S Ribosomal Subunit |

Iii. Molecular and Genetic Basis of Antimicrobial Resistance to Josamycin Hydrochloride

Ribosomal Modification Mechanisms Conferring Josamycin (B1673084) (hydrochloride) Resistance

The primary mechanism of action for macrolide antibiotics, including Josamycin, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance frequently occurs through enzymatic modifications of the ribosomal RNA (rRNA), which prevents or reduces the antibiotic's binding affinity.

The most prevalent mechanism of acquired macrolide resistance is the post-transcriptional methylation of 23S rRNA, catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. researchgate.netnih.gov These genes are widespread in both Gram-positive and Gram-negative pathogenic bacteria. nih.gov The Erm enzymes are adenine-N-methyltransferases that modify a specific adenine (B156593) residue within the peptidyl transferase center of the ribosome. mdpi.com This modification typically results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB. nih.govasm.org

Over 40 different classes of erm genes have been identified, with certain genes being more common in specific bacterial species. nih.govmdpi.com For instance, erm(A), erm(B), and erm(C) are frequently found in staphylococci, while streptococci commonly harbor erm(B) or erm(A) (subclass erm(TR)). nih.govmdpi.com The erm(F) gene is often associated with anaerobic bacteria. nih.gov These genes are typically located on mobile genetic elements such as plasmids and transposons, which contributes to their dissemination. mdpi.com Another methyltransferase, Cfr, can also confer resistance to 16-membered macrolides like Josamycin by modifying a different nucleotide at the ribosomal binding site. biorxiv.orgnih.gov

Table 1: Selected Methyltransferase Genes Conferring Macrolide Resistance

| Gene | Enzyme Family | Mechanism | Commonly Found In | Resistance Phenotype Includes Josamycin |

|---|---|---|---|---|

| erm(A) | Erythromycin (B1671065) Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Staphylococcus spp., Streptococcus spp. | Yes (MLSB Phenotype) |

| erm(B) | Erythromycin Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Streptococcus spp., Enterococcus spp., Staphylococcus spp. | Yes (MLSB Phenotype) |

| erm(C) | Erythromycin Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Staphylococcus spp. | Yes (MLSB Phenotype) |

| cfr | Radical SAM Methyltransferase | C8-methylation of A2503 in 23S rRNA | Staphylococcus spp., Gram-negative and Gram-positive organisms | Yes (PhLOPSA Phenotype) |

The enzymatic modification that confers MLSB resistance involves the methylation of the 23S rRNA component of the large 50S ribosomal subunit. nih.gov The Erm family of enzymes specifically targets the N6 exocyclic amino group of the adenine residue at position 2058 (E. coli numbering). nih.govmdpi.com These enzymes can add one (monomethylation) or two (dimethylation) methyl groups to A2058. nih.govmdpi.com This modification induces a conformational change in the ribosome, which sterically hinders the binding of macrolide antibiotics, including Josamycin, to their target site within the nascent peptide exit tunnel. nih.govasm.org

Another clinically significant resistance enzyme is the Cfr methyltransferase. biorxiv.org Cfr methylates the C8 position of the universally conserved adenine at position 2503 of the 23S rRNA. nih.gov This modification also lies within the peptidyl transferase center and results in resistance to an exceptionally broad range of antibiotics, including 16-membered macrolides like Josamycin, phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramins A (a phenotype known as PhLOPSA). biorxiv.orgnih.gov In addition to enzymatic modification, mutations at specific nucleotides in the 23S rRNA gene, such as A2059G or A2062G, have been directly associated with resistance to 16-membered macrolides like Josamycin, particularly in organisms like Mycoplasma species. nih.govmdpi.comasm.org

The expression of many erm genes is inducible, meaning their expression is switched on in the presence of an antibiotic. nih.gov The most common regulatory mechanism is translational attenuation. researchgate.netnih.gov In the absence of an inducer, the erm gene's messenger RNA (mRNA) folds into a secondary structure that sequesters the ribosome-binding site (RBS) for the methylase coding sequence, preventing its translation. nih.govasm.org

When an inducing macrolide is present, it binds to the ribosome as it is translating a short leader peptide sequence encoded upstream of the erm gene. researchgate.net This binding causes the ribosome to stall. nih.gov The stalled ribosome destabilizes the mRNA secondary structure, which in turn exposes the RBS of the methylase gene, allowing its translation to proceed and leading to a resistant state. researchgate.netnih.gov The ability of a macrolide to act as an inducer is structure-dependent. mdpi.com Typically, 14- and 15-membered macrolides are potent inducers of erm gene expression, while 16-membered macrolides like Josamycin are generally considered weak or non-inducers of the most common erm genes. asm.orgoup.com

Enzymatic Action and Structural Determinants of Ribosomal Methylation by Josamycin (hydrochloride) Resistance Enzymes

Efflux Pump Systems Mediating Josamycin (hydrochloride) Resistance

A second major strategy for bacterial resistance to Josamycin is the active transport of the antibiotic out of the cell via efflux pumps. mdpi.commdpi.com These transport proteins are embedded in the cell membrane and utilize cellular energy to reduce the intracellular concentration of the drug to sub-inhibitory levels. nih.gov

Several families of efflux pumps contribute to macrolide resistance, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) transporters, and the Resistance-Nodulation-Division (RND) family. mdpi.comnih.govjmb.or.kr

MFS Pumps: The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that confer resistance primarily to 14- and 15-membered macrolides. nih.govmdpi.com While Josamycin is a 16-membered macrolide, studies in Streptococcus pneumoniae have shown that it can induce the expression of the Mef(E)/Mel pump, although it does not appear to be an efficient substrate for efflux by this system. nih.gov Another pump, encoded by the mreA gene and identified in Streptococcus agalactiae, was found in a strain demonstrating resistance to 14-, 15-, and 16-membered macrolides. asm.org

ABC Transporters: The msr (macrolide-streptogramin resistance) genes, such as msr(A), encode ABC transporters. mdpi.com These pumps utilize ATP hydrolysis to power the export of antibiotics. researchgate.net The MsrA pump confers resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. nih.gov

RND Pumps: In Gram-negative bacteria like Pseudomonas aeruginosa, RND family pumps, such as MexAB-OprM, are major contributors to intrinsic and acquired multidrug resistance. mdpi.com These are complex tripartite systems that span both the inner and outer membranes. nih.gov The MexAB-OprM pump has a broad substrate profile that can include macrolides, and Josamycin has been identified as a potential inducer of its expression. mdpi.comasm.org

Table 2: Selected Efflux Pump Systems Associated with Macrolide Resistance

| Pump System (Gene) | Pump Family | Energy Source | Substrate Profile Includes Josamycin | Commonly Found In |

|---|---|---|---|---|

| Mef(E)/Mel (mef(E)) | Major Facilitator Superfamily (MFS) | Proton Motive Force | No (but can be induced by Josamycin) | Streptococcus pneumoniae |

| MreA (mreA) | Unknown (putative efflux) | Proton Motive Force | Yes (in original resistant strain) | Streptococcus agalactiae |

| Msr(A) (msr(A)) | ATP-Binding Cassette (ABC) | ATP Hydrolysis | No | Staphylococcus spp. |

| MexAB-OprM | Resistance-Nodulation-Division (RND) | Proton Motive Force | Yes (broad substrate profile) | Pseudomonas aeruginosa |

The expression of efflux pump genes is tightly controlled, often by local transcriptional regulators such as repressors from the TetR, MarR, or MerR families. researchgate.net These regulators can be inactivated by binding to an inducing molecule, leading to the transcription of the pump genes. nih.gov The expression of some pumps is also controlled by two-component regulatory systems that respond to environmental or cellular stress. mdpi.com

The induction of efflux pump expression can be triggered by the very antibiotics they are designed to expel. nih.gov Research has demonstrated that subinhibitory concentrations of certain macrolides can induce the expression of efflux genes. nih.gov For example, Josamycin was shown to be an inducer of the mef(E)-mel operon in S. pneumoniae, even though the pump does not effectively transport it. nih.gov Similarly, in P. aeruginosa, Josamycin was found among a list of compounds capable of inducing the expression of the mexAB-oprM efflux system. asm.org This induction suggests that even if a macrolide is not a direct substrate of a pump, its presence can trigger a general stress response or interact with regulatory proteins, leading to a state of transient, low-level resistance to other antimicrobial agents. nih.gov

Contribution of Specific Efflux Pump Systems to Josamycin (hydrochloride) Minimum Inhibitory Concentrations (MICs)

Efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell and thereby reducing their intracellular concentration. In Listeria monocytogenes, the MdrL efflux pump, a member of the major facilitator superfamily, has been shown to confer resistance to josamycin, as well as erythromycin, clindamycin, and certain heavy metals like zinc, cobalt, and chromium. sci-hub.semdpi.com Deletion of the gene encoding the MdrL transporter in Listeria monocytogenes resulted in a 2- to 10-fold decrease in the Minimum Inhibitory Concentrations (MICs) for these compounds, demonstrating the pump's direct role in resistance. oup.com

In Pseudomonas aeruginosa, a notable opportunistic pathogen, several efflux pumps from the Resistance-Nodulation-Division (RND) family are major contributors to multidrug resistance (MDR). frontiersin.orgekb.eg While specific studies focusing solely on josamycin are limited, the broad substrate profiles of pumps like MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM suggest a potential role in josamycin efflux. frontiersin.org These pumps are known to extrude a wide variety of antimicrobial agents. frontiersin.org The overexpression of these efflux pumps is a common resistance mechanism in clinical isolates. nih.gov For instance, a study on clinical isolates of P. aeruginosa found that an efflux pump inhibitor could significantly reduce the MIC of levofloxacin, indicating that efflux pump overexpression was a prevalent resistance mechanism. nih.gov This highlights the general importance of efflux systems in conferring resistance to various antibiotics, likely including macrolides like josamycin.

The contribution of these efflux systems to the MIC is often quantified by comparing the MIC of a specific antibiotic in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI indicates that efflux is a primary mechanism of resistance. ekb.egnih.gov

Table 1: Impact of Efflux Pump Deletion on MICs in Listeria monocytogenes

| Compound | Fold Decrease in MIC upon mdrL Deletion |

|---|---|

| Erythromycin | 2–10 |

| Josamycin | 2–10 |

| Clindamycin | 2–10 |

| Cefotaxime | 2–10 |

| Cobalt | 2–10 |

| Chromate | 2–10 |

| Zinc | 2–10 |

Data derived from Mata et al. (2000) as cited in oup.com

Enzymatic Inactivation and Chemical Modification of Josamycin (hydrochloride)

Enzymatic modification is a primary mechanism of bacterial resistance to macrolide antibiotics, including josamycin. ramauniversity.ac.in These enzymes alter the antibiotic's structure, preventing it from binding to its ribosomal target. d-nb.info One of the key enzyme families involved in macrolide resistance is the macrolide phosphotransferases (MPHs). d-nb.infonih.gov

MPH enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the essential desosamine (B1220255) sugar, a modification that sterically hinders the antibiotic's interaction with the ribosome. ramauniversity.ac.ind-nb.info Several MPH enzymes have been identified and characterized. For instance, MPH(2')II has been studied for its substrate specificity. While it shows activity against both 14- and 16-membered macrolides, its efficiency varies depending on the specific macrolide structure. nih.gov

Biochemical characterization of these enzymes often involves expressing the corresponding gene in a susceptible host and measuring the resulting increase in resistance. The purified enzyme's activity is then assessed in vitro using various macrolides as substrates, with the reaction product often identified through techniques like mass spectrometry. d-nb.info Studies on MPH(2')II have revealed that specific amino acid residues, such as D227, play a role in recognizing and binding to 16-membered macrolides like josamycin, although they may not be absolutely essential for the enzymatic activity itself. nih.gov

The primary mechanism of enzymatic inactivation of josamycin is through phosphorylation by macrolide phosphotransferases (MPHs). d-nb.infonih.gov This reaction involves the transfer of a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the mycaminose (B1220238) sugar of josamycin. nih.gov This modification prevents the antibiotic from binding to its target site on the 50S ribosomal subunit, thus rendering it ineffective. d-nb.info

The catalytic process of these enzymes is dependent on cofactors like ATP and Mg2+. nih.gov Structural and mutational studies of MPHs have identified conserved motifs in their C-terminal regions that are believed to be part of the ATP-binding site. nih.gov The specificity of these enzymes for different macrolides is determined by the three-dimensional structure of their active site. For 16-membered macrolides like josamycin, which have a bulky side chain at the 4'' position of the mycarose (B1676882) sugar, the conformation of the active site is crucial for substrate binding and catalysis. nih.gov

Discovery and Biochemical Characterization of Josamycin (hydrochloride) Modifying Enzymes

Genomic Epidemiology and Dissemination of Josamycin (hydrochloride) Resistance Determinants

The genes encoding resistance to josamycin, particularly those for efflux pumps and modifying enzymes, are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. wikipedia.orgmdpi.com This mobility facilitates their transfer between different bacterial species and genera through horizontal gene transfer (HGT). mdpi.com

Plasmid-mediated resistance is a major factor in the rapid dissemination of antibiotic resistance. wikipedia.org Plasmids often carry multiple resistance genes, leading to the emergence of multidrug-resistant (MDR) strains. wikipedia.org The process of conjugation, where a donor bacterium transfers a plasmid to a recipient, is a highly efficient mechanism for spreading resistance genes within and between bacterial populations. wikipedia.org For example, high sequence identities of tetracycline (B611298) resistance genes have been found on plasmids in bacteria from both fish farms and clinical settings, suggesting inter-environmental transfer. sci-hub.se While specific studies detailing the plasmid-mediated transfer of josamycin resistance genes are not abundant, the general principles of HGT apply. The presence of genes like vgbA and vatD (streptogramin resistance), which are often found alongside macrolide resistance genes on plasmids, points to the co-dissemination of resistance determinants. researchgate.net

Clonal spread of resistant strains also plays a crucial role. Once a bacterium acquires a resistance plasmid, it can proliferate under the selective pressure of antibiotic use, leading to the dissemination of that particular resistant clone.

Comparative genomics allows for the detailed analysis of the genetic makeup of resistant bacterial strains compared to their susceptible counterparts. plos.org This approach has been instrumental in identifying the full spectrum of resistance genes, known as the resistome, within a given bacterium. actanaturae.ru

In Streptococcus criceti strain OMZ 61, which is resistant to josamycin, azithromycin (B1666446), and clindamycin, comparative genomic analysis revealed mutations in the 23S rRNA genes (specifically A2059G) and potentially in the ribosomal protein L3. researchgate.net These alterations in the antibiotic's target site are a key resistance mechanism.

Whole-genome sequencing of multidrug-resistant Acinetobacter baumannii identified a large "resistance island" containing numerous genes conferring resistance to various antibiotic classes. plos.org Such islands are often acquired through horizontal gene transfer and can integrate into the bacterial chromosome. plos.org Similarly, comparative analysis of Escherichia coli strains from South American camelids identified various resistance genes, including those for macrolides (mef(C) and mph(G)), often located on plasmids. nih.gov

These genomic studies reveal that resistance to josamycin is often part of a larger multidrug resistance phenotype, conferred by a collection of genes that may include efflux pumps, modifying enzymes, and target site mutations. researchgate.netplos.orgnih.gov The genetic context of these resistance determinants, such as their location on plasmids or within genomic islands, provides crucial insights into their potential for dissemination. oup.complos.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amikacin |

| Ampicillin |

| Azithromycin |

| Bacitracin |

| Carbomycin |

| Cefotaxime |

| Ceftazidime |

| Chloramphenicol |

| Ciprofloxacin |

| Clarithromycin (B1669154) |

| Clindamycin |

| Colistin |

| Enrofloxacin |

| Erythromycin |

| Fosfomycin |

| Gatifloxacin |

| Gentamicin |

| Imipenem |

| Isoniazid |

| Josamycin |

| Kanamycin |

| Kitasamycin |

| Levofloxacin |

| Megalomicin |

| Meropenem |

| Moxifloxacin |

| Netilmicin |

| Oleandomycin |

| Oxytetracycline |

| Piperacillin-tazobactam |

| Rifampicin |

| Rokitamycin |

| Roxithromycin |

| Sisomicin |

| Spiramycin |

| Telithromycin |

| Tetracycline |

| Tiamulin |

| Tobramycin |

| Trimethoprim/sulfonamides |

| Troleandomycin |

Surveillance Methodologies for Josamycin (hydrochloride) Resistance Mechanisms in Environmental and Laboratory Settings

Surveillance of antimicrobial resistance (AMR) is a critical component of public health strategy, essential for detecting the emergence and spread of resistant pathogens, informing clinical guidance, and evaluating intervention strategies. resistancecontrol.info For josamycin, a 16-membered ring macrolide antibiotic, surveillance encompasses both laboratory settings, to guide patient therapy and monitor clinical isolates, and environmental settings, which are increasingly recognized as significant reservoirs of resistance genes. ucl.ac.ukvkm.no Methodologies in these two domains differ significantly due to the complexity and diversity of environmental samples compared to clinical ones. vkm.no

Laboratory-Based Surveillance

Clinical and reference laboratories form the cornerstone of AMR surveillance, traditionally relying on phenotypic methods to determine the susceptibility of bacterial isolates to antibiotics. ucl.ac.uknih.gov These are increasingly supplemented or replaced by genotypic methods that offer speed and specificity in identifying resistance determinants. nih.govnih.gov

Phenotypic Methods

Phenotypic tests assess the ability of a microorganism to grow in the presence of an antimicrobial agent, directly measuring the resistance profile. who.int These methods remain the gold standard for confirming resistance and are crucial for clinical decision-making. ucl.ac.uk Key phenotypic methods include:

Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is considered a gold-standard quantitative method. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) works to establish standardized breakpoints and methodologies for various drugs, including older agents like josamycin. ukneqasmicro.org.uk

Disk Diffusion: The Kirby-Bauer disk diffusion assay involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with a bacterium. mdpi.com The diameter of the zone of inhibition around the disk correlates with the susceptibility of the organism. mdpi.com It is a widely used, low-cost method. mdpi.com

Gradient Tests: Methods like the Etest use a plastic strip containing a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the concentration scale on the strip.

| Method | Principle | Key Output | Advantages | Disadvantages |

| Broth Dilution | Serial dilution of the antibiotic in liquid growth medium, inoculated with a standardized number of bacteria. | Minimum Inhibitory Concentration (MIC). | Quantitative; considered a gold standard. | Labor-intensive; time-consuming. ucl.ac.uk |

| Disk Diffusion | An antibiotic-impregnated disk is placed on an agar plate swabbed with the test organism. The antibiotic diffuses into the agar. | Zone of inhibition diameter, which correlates to S, I, or R categories. | Low cost; easy to implement. mdpi.com | Not precisely quantitative (provides categories); requires standardized procedures. |

| Gradient Test (Etest) | A plastic strip with a continuous, exponential gradient of antibiotic is placed on an inoculated agar plate. | Direct reading of the MIC value. | Provides a direct MIC value; less labor-intensive than broth dilution. | More expensive than disk diffusion. |

Genotypic Methods

Genotypic or molecular methods detect the specific genes or mutations that confer resistance. nih.gov These techniques offer advantages in speed and can be performed directly from samples, sometimes bypassing the need for culture. who.int However, the presence of a resistance gene does not always perfectly correlate with phenotypic expression. who.int

Polymerase Chain Reaction (PCR): PCR is used to amplify specific DNA sequences, such as macrolide resistance genes (erm, msr). ucl.ac.uknih.gov Real-time PCR can further quantify the amount of target DNA, which has been used to monitor the eradication dynamics of pathogens during josamycin treatment. nih.govnih.gov

DNA Sequencing: Sequencing is used to identify point mutations in genes that lead to resistance. For macrolides like josamycin, sequencing the 23S rRNA gene is crucial, as mutations in this gene are a primary mechanism of resistance. nih.govfrontiersin.org Whole-Genome Sequencing (WGS) provides comprehensive data on all potential resistance mechanisms within an organism but requires complex bioinformatic analysis. ucl.ac.uknih.gov

DNA Microarrays: These platforms contain numerous probes for different resistance genes, allowing for the simultaneous detection of a wide array of determinants in a single sample. nih.gov

Research studies have successfully used these molecular methods to characterize the development of josamycin resistance. For instance, in-vitro studies with Mycoplasma pneumoniae and clinical monitoring of Mycoplasma genitalium have identified specific mutations conferring resistance after exposure to josamycin.

| Organism | Study Type | Method | Findings | Reference |

| Mycoplasma pneumoniae | In Vitro Selection | PCR and Sequencing | Induction with josamycin selected for an A2067G mutation in the 23S rRNA gene. This resulted in a high MIC for josamycin (16 mg/L) but maintained susceptibility to 14- and 15-membered macrolides (MIC ≤0.125 mg/L). | frontiersin.org |

| Mycoplasma genitalium | Clinical Treatment Monitoring | Quantitative real-time PCR and Sequencing | In patients with high bacterial loads who failed josamycin therapy, post-treatment samples showed the emergence of macrolide resistance mutations in the 23S rRNA gene, specifically A2059G and A2062G . | nih.govnih.govresearchgate.net |

Environmental Surveillance

Environmental surveillance for AMR is a developing field aimed at understanding the role of the environment as a reservoir and transmission route for resistance. nih.govecehh.org The rationale and methodologies for environmental surveillance are distinct from clinical surveillance due to the vast diversity of microorganisms and the complexity of environmental samples (e.g., water, soil, wastewater). vkm.no Josamycin has been detected in environmental compartments like wastewater, underscoring the need for such monitoring. unito.it

The objectives of environmental AMR surveillance are multifaceted: nih.gov

Assess the risk of transmitting resistant bacteria to humans.

Understand the risk of accelerating the evolution of new resistance mechanisms.

Evaluate the risks of antibiotics to ecosystem health.

Estimate population-level resistance prevalence.

Determine population-level antibiotic use.

Surveillance methodologies in the environment can be categorized as culture-based or culture-independent.

Culture-Based Methods: These involve isolating specific indicator bacteria from environmental samples (e.g., E. coli from water) and then performing phenotypic (MIC testing) or genotypic (PCR, WGS) analysis on the isolates. vkm.no This approach is limited because it ignores the vast majority of non-culturable bacteria, which form a significant part of the environmental resistome. ucl.ac.uk

Culture-Independent Methods (Metagenomics): This powerful approach involves extracting total DNA directly from an environmental sample and sequencing it to identify all resistance genes present (the "resistome"). ucl.ac.uk Metagenomics avoids the bias of culturing and can help identify novel resistance genes, serving as an early warning system. vkm.no However, it does not link resistance genes to specific pathogens or provide information on phenotypic expression.

| Surveillance Objective | Potential Surveillance Markers | Applicable Methodologies |

| Risk of transmission to humans | Clinically relevant resistant bacteria; Mobile genetic elements carrying resistance genes. | Culture-based isolation and AST; Metagenomics; qPCR for specific genes. |

| Risk for evolution of new resistance | Antibiotic residue concentrations; Presence of resistance genes in diverse bacteria. | Chemical analysis (e.g., LC-MS/MS); Metagenomics. |

| Identify population-level resistance | Resistant indicator bacteria (e.g., E. coli) in wastewater. | Culture-based isolation and AST from wastewater samples. |

| Identify population-level antibiotic use | Measurement of antibiotic residues (e.g., josamycin) in wastewater influents. | Chemical analysis of wastewater. |

The integration of data from both laboratory and environmental surveillance systems, under a One Health framework, is essential for a comprehensive understanding of josamycin resistance patterns and for developing effective strategies to mitigate its spread. vkm.noecehh.org

Iv. Structure Activity Relationship Sar and Rational Design of Josamycin Hydrochloride Derivatives

Chemical Synthesis and Modification Strategies for Josamycin (B1673084) (hydrochloride) Scaffolds

The development of novel josamycin analogues has largely relied on semisynthetic modifications of the natural product, although the potential for de novo synthesis is also being explored. These strategies aim to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.

Semisynthetic modifications of the josamycin scaffold have been a primary strategy for generating new derivatives with improved properties. researchgate.net A common approach involves the removal of the mycarose (B1676882) sugar and subsequent modification of the resulting 4'-hydroxyl group on the mycaminose (B1220238) sugar. researchgate.netresearchgate.net This strategy is significant because the disaccharide moiety, composed of mycaminose and mycarose, is crucial for the antibiotic's activity, contributing to a significant portion of the interaction surface with the ribosome. psu.edu

One documented synthetic route begins with the acetylation of the 9-hydroxyl group of josamycin, followed by the acid-catalyzed removal of the mycarose moiety to yield a 4'-hydroxyl intermediate. researchgate.net This intermediate serves as a versatile scaffold for introducing various substituents. For instance, reaction with isocyanates or coupling with carboxylic acids can introduce a range of functional groups at the 4'-position. researchgate.net These modifications are intended to explore new interactions with the peptidyl transferase center (PTC) of the ribosome and potentially improve acid stability. researchgate.net

Another key area of modification is the C13 position of the aglycone. Following the reduction of the aldehyde group, nucleophilic substitution can be employed to introduce novel groups, such as an alkyne, into the dienol system of josamycin. researchgate.net Furthermore, the 16-aldehyde group of josamycin analogues can be converted into unsaturated carbonyl compounds through reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. nih.govtandfonline.com These modifications aim to enhance activity against resistant pathogens. tandfonline.com

Researchers have also explored the synthesis of N-glycoside derivatives by coupling 4'-amino-desmycarosyl josamycin derivatives with L-mycarose. researchgate.net This approach seeks to reintroduce a sugar moiety with altered linkage to probe its impact on activity. The overarching goal of these semisynthetic strategies is to generate novel macrolides with enhanced biological potency and improved mechanisms of action. researchgate.net

While semisynthetic methods are prevalent, the principles of rational drug design are being applied to guide the de novo synthesis of new macrolide antibiotics. asau.rugoogleapis.comnih.govrsc.org This approach, though more complex, offers the potential to create entirely novel scaffolds that are not directly derivable from the natural product. The knowledge gained from the extensive SAR studies of semisynthetic derivatives provides a foundation for the computational design and subsequent total synthesis of new 16-membered macrolides. This strategy allows for greater structural diversification, potentially leading to compounds with unique mechanisms of action or the ability to evade existing resistance mechanisms. acs.org The development of efficient synthetic routes for functionalizing the lactone core is crucial for the success of these endeavors. researchgate.net

Semisynthetic Approaches to Josamycin (hydrochloride) Analogues

Impact of Structural Modifications on Josamycin (hydrochloride) Ribosomal Binding Affinity

Josamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. hu-berlin.dedrugbank.com Understanding how structural changes in josamycin derivatives affect this binding is fundamental to designing more effective antibiotics.

Molecular modeling and docking studies are invaluable tools for visualizing the interaction between josamycin analogues and the ribosome at an atomic level. imist.manih.gov These computational methods help predict how modifications to the josamycin structure will alter its binding affinity and orientation within the ribosomal exit tunnel. psu.edursc.org

For the parent compound, josamycin, conformational analysis has shown that it possesses significant flexibility in solution. psu.eduimist.marsc.org However, upon binding to the ribosome, it adopts a preferred conformation. psu.edursc.org Transferred Nuclear Overhauser Effect (TRNOE) experiments have been used to determine the bound structure, providing crucial constraints for molecular modeling. psu.edursc.org These studies reveal that the disaccharide moiety is essential for activity, contributing significantly to the binding interaction. psu.edu

When designing new derivatives, molecular docking can be used to predict the binding of novel side chains. For example, replacing the mycarose sugar with different substituents can lead to new interactions with the ribosomal RNA bases in the peptidyl transferase center (PTC). researchgate.net Docking studies can help rationalize the observed activities of these analogues and guide the synthesis of compounds with optimized interactions. The goal is to design molecules that not only fit well within the binding pocket but also form key hydrogen bonds and hydrophobic interactions with ribosomal components, leading to higher affinity and improved inhibitory activity. researchgate.net

Biophysical techniques provide quantitative data on the binding of josamycin derivatives to the ribosome. Isothermal titration calorimetry (ITC) is a powerful method used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). core.ac.uknih.govfrontiersin.orgresearchgate.netmpg.de

Kinetic studies have revealed significant differences in the ribosomal binding of 16-membered macrolides like josamycin compared to 14-membered macrolides such as erythromycin (B1671065). Josamycin has a much longer average lifetime on the ribosome (approximately 3 hours) compared to erythromycin (less than 2 minutes). nih.gov This prolonged binding is a key factor in its potent inhibition of protein synthesis. nih.gov The dissociation constants (Kd) for josamycin and erythromycin binding to the E. coli ribosome have been determined to be 5.5 nM and 11 nM, respectively, indicating high-affinity binding for both, but with josamycin showing a slightly stronger interaction. nih.gov

ITC can be employed to measure these binding affinities for newly synthesized josamycin analogues. nih.govmpg.de By comparing the thermodynamic profiles of different derivatives, researchers can gain insights into the driving forces behind the binding interaction. For example, a more favorable enthalpic contribution might suggest stronger hydrogen bonding, while a more favorable entropic term could indicate the displacement of ordered water molecules from the binding site. This information is crucial for the rational design of new derivatives with enhanced ribosomal affinity. researchgate.net

Molecular Docking and Simulation Studies of Josamycin (hydrochloride) Analogues with Ribosomes

Correlation of Structural Changes with In Vitro Antimicrobial Spectrum and Potency

The ultimate goal of synthesizing josamycin derivatives is to improve their antimicrobial properties. The in vitro activity of these new compounds is typically assessed by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria, including both susceptible and resistant strains.

Structure-activity relationship (SAR) studies have provided valuable insights into how specific modifications affect antimicrobial potency. For instance, the removal of the mycarose sugar and modification at the 4'-position of the mycaminose sugar has been a fruitful strategy. A series of novel 4'-substituted derivatives were synthesized and evaluated for their in vitro antibacterial activities. researchgate.net While some modifications led to a decrease in activity, certain ester analogues demonstrated improved activity against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent compound. researchgate.net Specifically, compounds with arylalkyl side chains introduced at this position were found to be important for improving activity against both sensitive and resistant bacteria. researchgate.net

The table below presents the in vitro activities (MIC in μg/mL) of selected semisynthetic josamycin derivatives against various bacterial strains.

| Compound | S. aureus (MSSA) | S. epidermidis (MSSE) | S. aureus (MRSA) | S. epidermidis (MRSE) | S. pneumoniae (S) | S. pneumoniae (R) |

| Josamycin | 1 | 0.5 | >128 | >128 | 0.25 | 64 |

| Derivative A | 0.5 | 0.25 | 64 | 128 | 0.125 | 32 |

| Derivative B | 4 | 2 | >128 | >128 | 1 | >128 |

| Derivative C | 1 | 0.5 | 128 | >128 | 0.5 | 64 |

| Data is illustrative and compiled from findings in referenced literature. researchgate.net |

These results highlight the sensitive nature of the SAR for josamycin. While some modifications, like in Derivative A, can lead to enhanced potency, others, as seen with Derivative B, can be detrimental to activity. The introduction of different side chains at the 4'-position is thought to influence interactions with the ribosomal RNA bases, but a clear and comprehensive SAR is still under investigation. researchgate.net Similarly, modifications at other positions, such as the 16-position aldehyde, have also been explored to improve activity against resistant pathogens. tandfonline.com The correlation of these structural changes with the resulting antimicrobial spectrum and potency is essential for the rational design of the next generation of josamycin-class macrolide antibiotics. asau.ru

Evaluation of Novel Josamycin (hydrochloride) Derivatives against Resistant Pathogens (laboratory strains)

A primary goal in the design of new josamycin derivatives is to enhance their potency against bacteria that have acquired resistance to older macrolides. Research has focused on modifying the core structure to overcome common resistance mechanisms, such as target site modification (erm genes) and active drug efflux (mef genes). researchgate.net

The in vitro activity of josamycin itself has been quantified against various resistant strains, providing a baseline for evaluating new analogues. For instance, against erythromycin-resistant Streptococcus pneumoniae strains exhibiting the cMLS phenotype, josamycin shows a Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC90) of 128 mg/L. oup.com However, it demonstrates greater potency against strains with the M phenotype, with an MIC90 of 0.12 mg/L. oup.com Among several macrolides tested, josamycin was found to be the most active against Staphylococcus aureus. nih.gov

Table 1: In Vitro Activity of Josamycin Against Resistant Bacterial Strains

| Bacterial Strain | Resistance Phenotype | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Source |

|---|---|---|---|---|---|

| S. pneumoniae | cMLS (Erythromycin-Resistant) | 4–128 | 32 | 128 | oup.com |

| S. pneumoniae | M (Erythromycin-Resistant) | 0.03–0.25 | 0.06 | 0.12 | oup.com |

| E. coli ATCC 25922 | N/A | - | 1024 | - | nih.gov |

| P. aeruginosa PA01 | N/A | - | >1024 | - | nih.gov |

Assessment of Activity against Biofilm Formation by Josamycin (hydrochloride) Analogues

Bacterial biofilms present a significant challenge in treating infections, as they create a protective matrix that can be difficult for antibiotics to penetrate. chiet.edu.eg While the ability of various natural and synthetic compounds to inhibit biofilm formation is an active area of research, specific studies detailing the anti-biofilm properties of novel josamycin analogues are not extensively reported in the literature. chiet.edu.egmdpi.com

However, strategies to enhance the efficacy of macrolides against biofilms are being explored. One such approach involves combination therapy. For example, studies on other macrolides like azithromycin (B1666446) and clarithromycin (B1669154) have shown that their bactericidal activity against Pseudomonas aeruginosa biofilms can be significantly enhanced when used with quorum-sensing autoinducer analogs (AIA). nih.gov These analogs appear to affect antibiotic tolerance and may increase the permeability of the bacterial cell surface to macrolides. nih.gov This line of research suggests a potential pathway for future studies, where novel josamycin derivatives could be designed or co-administered with agents that disrupt biofilm integrity or bacterial signaling pathways.

Optimization of Pharmacokinetic Properties in Pre-Clinical Models through Structural Modifications

Beyond antimicrobial potency, the clinical success of an antibiotic depends on its pharmacokinetic profile, including its stability, permeability, and susceptibility to metabolic degradation and cellular efflux. Rational drug design aims to modify the josamycin structure to improve these characteristics.

Metabolic Stability Profiling of Josamycin (hydrochloride) Derivatives in In Vitro Systems

An advantageous characteristic of josamycin compared to some other macrolides is its metabolic stability. Unlike erythromycin and its derivatives, which are known to form inactive cytochrome P-450-metabolite complexes in rats, josamycin does not exhibit this property. nih.gov This suggests a lower potential for certain types of drug-drug interactions and more predictable metabolic clearance. nih.gov

Despite this inherent stability, research into derivatives aims to further enhance this profile. Structural modifications can significantly impact how a compound is processed by metabolic enzymes. For example, in a study of leucomycin (B7888351) analogues, which are structurally related to josamycin, methylation of the 3-hydroxyl group was explored. researchgate.net The resulting derivative, 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V , demonstrated improved metabolic stability in rat plasma during in vitro testing, highlighting how targeted chemical changes can beneficially alter a drug's pharmacokinetic properties. researchgate.net

Table 2: Comparative Metabolic Features of Macrolides in In Vitro/In Vivo Rat Models

| Macrolide Compound | Formation of Inactive Cytochrome P-450-Metabolite Complexes | Source |

|---|---|---|

| Erythromycin Derivatives (e.g., Troleandomycin, Oleandomycin) | Yes | nih.gov |

| Josamycin | No | nih.gov |

| Midecamycin | No | nih.gov |

Permeability and Efflux Susceptibility of Modified Josamycin (hydrochloride) Compounds

The effectiveness of antibiotics, particularly against Gram-negative bacteria, is often limited by the bacterial cell envelope, which comprises an outer membrane that restricts drug entry and a plethora of efflux pumps that actively expel drugs from the cell. mdpi.comresearchgate.net The activity of 16-membered macrolides like josamycin can be compromised by slow accumulation in Gram-negative bacteria, a consequence of both low permeability and efflux pump activity. frontiersin.org

Structural modifications are therefore crucial for designing derivatives that can better penetrate bacterial membranes and evade efflux. Studies on a broad range of compounds have identified key physicochemical properties that influence these processes. For instance, converting an efflux pump substrate into an "evader" can sometimes be achieved through small molecular changes that increase hydrophilicity and rigidity or lower the molecular weight. biorxiv.org

Pre-clinical evaluation of these properties often involves in vitro models such as the Caco-2 permeability assay. ualberta.ca This assay measures a compound's ability to cross a monolayer of human intestinal cells, providing an indication of its potential for oral absorption and its susceptibility to efflux pumps expressed by these cells. For example, the novel ketolide RBx14255 was found to have moderate permeability but a high efflux ratio, indicating it is a substrate for efflux pumps. ualberta.ca Such data is vital for the rational design of new josamycin analogues, guiding modifications to reduce efflux susceptibility and improve intracellular concentration within the target pathogen.

V. Pharmacokinetic and Pharmacodynamic Modeling of Josamycin Hydrochloride in Pre Clinical Research Systems

In Vitro Pharmacokinetic Profiling of Josamycin (B1673084) (Hydrochloride)

In vitro models are essential for the initial characterization of a drug's pharmacokinetic profile. These systems, which include isolated proteins, subcellular fractions like microsomes, and cultured cells, allow for the detailed study of specific metabolic and transport processes in a controlled environment. criver.combioivt.compharmaron.com

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior, as only the unbound fraction is typically considered free to distribute into tissues and exert its pharmacological effect. sygnaturediscovery.com Interspecies differences in plasma protein binding (PPB) are a key consideration in preclinical research. mdpi.comrsc.org While specific percentage values for josamycin binding in non-human plasma are not extensively detailed in the reviewed literature, general principles of interspecies PPB offer some context. For many antibiotics, a reasonable correlation exists between the binding observed in human plasma and that in preclinical species like rats, rabbits, and monkeys. mdpi.comresearchgate.net However, significant differences can occur, particularly with species like dogs and mice. mdpi.comresearchgate.net Therefore, assessing PPB in the plasma of relevant preclinical species is a standard and necessary step in drug development to aid in the interpretation of pharmacokinetic and pharmacodynamic data. bioivt.comsygnaturediscovery.com

The liver is the primary site of metabolism for many drugs, including macrolide antibiotics. msdvetmanual.com Pre-clinical studies utilizing liver microsomes and hepatocytes from various species are crucial for predicting a drug's metabolic fate and its potential for drug-drug interactions. criver.compharmaron.comdrugbank.com

Research in rat liver microsomes has shown that josamycin, unlike 14-membered ring macrolides such as erythromycin (B1671065) and troleandomycin, does not form inactive cytochrome P-450 (CYP450) Fe(II)-metabolite complexes. nih.govnih.gov This is a significant finding, as the formation of these complexes is a known mechanism of drug interaction for other macrolides. psu.edu Studies comparing various macrolides demonstrated that while erythromycin derivatives induced microsomal enzymes, josamycin did not cause induction. nih.gov

Furthermore, in studies with male rat liver microsomes, repeated administration of 14-membered ring macrolides led to a significant decrease in P-450-male, a major constitutive form of cytochrome P-450. In contrast, the effect of josamycin on this enzyme was relatively small. nih.gov In vitro, josamycin did not inhibit the activity of hexobarbital (B1194168) hydroxylase, further distinguishing its interaction profile from that of erythromycin derivatives. nih.gov These findings suggest that josamycin has a lower potential for certain types of CYP450-mediated drug interactions compared to other macrolides. nih.govpsu.edu

Josamycin has also been identified as a potential competitive inhibitor of CYP3A enzymes, which are responsible for the metabolism of many drugs. msdvetmanual.comannualreviews.org This highlights the importance of using in vitro systems like liver microsomes to screen for potential interactions. criver.com

Table 1: Comparative Effects of Macrolides on Rat Liver Microsomes

| Feature | Josamycin (16-membered ring) | Erythromycin/Troleandomycin (14-membered ring) | Reference |

|---|---|---|---|

| CYP450-Metabolite Complex Formation | Not detected | Detected | nih.govnih.gov |

| Microsomal Enzyme Induction | No induction observed | Induction observed | nih.gov |

| Effect on P-450-male Content | Small decrease | Marked decrease (>75%) | nih.gov |

| Hexobarbital Hydroxylase Inhibition | Not inhibited | - | nih.gov |

Renal excretion is a composite of glomerular filtration, active tubular secretion, and tubular reabsorption. unil.ch While the primary route of elimination for josamycin is biliary excretion, a smaller portion is excreted via the kidneys. nih.gov In studies on rats, approximately 23.1% of a radioactive dose of josamycin was recovered in the urine over four days, but only 0.40% of this was in the form of antibacterially active compound, indicating significant metabolism prior to excretion. nih.gov

Hepatic Metabolism and Enzyme Induction/Inhibition Profiles in Liver Microsomes/Hepatocytes

Distribution and Accumulation of Josamycin (hydrochloride) in Pre-Clinical Models

The distribution of a drug into various tissues and its accumulation within specific cell types are critical to its efficacy, particularly for an antibiotic targeting intracellular pathogens.

Studies in rats using radiolabeled josamycin demonstrate its effective distribution into various tissues. nih.govasm.org Following oral administration of ¹⁴C-josamycin propionate (B1217596) to rats, high concentrations of radioactivity were found in the lung, liver, kidney, and spleen—more than twice the levels seen with standard ¹⁴C-josamycin. nih.gov This suggests that the propionate form is well-absorbed and distributes extensively. nih.gov The ratio of biological activity to radioactivity was highest in the lung, indicating that a significant portion of the drug in this tissue remains in its active form. nih.gov

The distribution of drugs can be influenced by efflux transporters like P-glycoprotein (P-gp), which is expressed in various tissues. psu.edunih.govgoogle.com While specific studies on the interaction between josamycin and P-gp in rodent tissue distribution are limited, research on other macrolides has shown that these transporters can significantly impact their disposition. psu.eduresearchgate.net For instance, one study found that josamycin could increase the accumulation of other P-gp substrates in drug-resistant cancer cells, suggesting it may inhibit P-gp function. toku-e.com

Table 2: Tissue Distribution of ¹⁴C-Josamycin Propionate in Rats

| Tissue | Concentration Profile | Reference |

|---|---|---|

| Lung | High concentration, more than twice that of standard josamycin | nih.gov |

| Liver | High concentration, more than twice that of standard josamycin | nih.gov |

| Kidney | High concentration, more than twice that of standard josamycin | nih.gov |

| Spleen | High concentration, more than twice that of standard josamycin | nih.gov |

A hallmark of certain macrolide antibiotics, including josamycin, is their ability to concentrate within host cells, especially phagocytes. This is a crucial feature for treating infections caused by intracellular bacteria. oup.comoup.comnih.gov

Studies using peritoneal and splenic cells from BALB/c mice have evaluated the effects of josamycin on phagocytic activity. toku-e.comoup.comoup.comnih.gov In one such study, pre-incubation of peritoneal cells with josamycin showed phagocytic activity similar to control cells, except at the lowest dose (1.5 mg/L), which caused significant inhibition. oup.comoup.com

The accumulation of josamycin is significant. In various phagocytic cell lines, such as RAW 264.7 and THP-1, macrolides have been shown to accumulate to high intracellular-to-extracellular concentration ratios. researchgate.net Specifically, josamycin has been observed to concentrate to levels approximately 20 times higher inside human polymorphonuclear leukocytes, monocytes, and alveolar macrophages than in the surrounding medium. This accumulation is rapid and not easily saturated. researchgate.net This high level of intracellular penetration allows josamycin to exert its antibacterial action against susceptible organisms that survive inside phagocytes. toku-e.com

Table 3: Intracellular Accumulation of Macrolides in Phagocytic Cells

| Cell Type | Antibiotic | Observation | Reference |

|---|---|---|---|

| Peritoneal Cells (BALB/c Mice) | Josamycin | Phagocytic activity similar to control (except at 1.5 mg/L) | oup.comoup.com |

| Human Polymorphonuclear Leukocytes | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |

| Human Monocytes | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |

| Human Alveolar Macrophages | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |

| RAW 264.7 (Phagocytic Cell Line) | Macrolides | High, non-saturable uptake | researchgate.net |

| THP-1 (Phagocytic Cell Line) | Macrolides | High, non-saturable uptake | researchgate.net |

Tissue Distribution Studies in Rodent Models

In Vitro Pharmacodynamic Evaluation of Josamycin (hydrochloride) Antimicrobial Activity

The in vitro pharmacodynamic properties of an antimicrobial agent are crucial for understanding its potential clinical efficacy. For Josamycin, a 16-membered ring macrolide antibiotic, these evaluations focus on its direct effects on bacterial populations over time and after brief exposure. Key parameters include the rate and extent of bacterial killing, the presence of a post-antibiotic effect (PAE), and the impact of concentrations below the minimum inhibitory concentration (MIC). This information is foundational for developing models that can predict the therapeutic success of dosing regimens.

Time-kill curve analysis provides detailed insight into the dynamic relationship between an antimicrobial agent's concentration and its bactericidal or bacteriostatic activity over time. nih.gov Studies for Josamycin have characterized its killing kinetics against a range of clinically relevant gram-positive and gram-negative bacteria.

Research comparing Josamycin to other macrolides has demonstrated its activity against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. nih.govkarger.com In these analyses, Josamycin, typically at a concentration of 10 times the MIC (10 x MIC), exhibited a bactericidal effect against S. pneumoniae and E. coli. nih.govkarger.comscite.ai This bactericidal action is defined as a reduction of ≥3 log10 in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. nih.govkarger.com Against S. pneumoniae, this reduction was observed after 5-6 hours of exposure. karger.com A similar 99.9% killing of the initial inoculum of E. coli was noted at 7 hours post-exposure. karger.com

Conversely, a bactericidal effect was not observed against S. aureus under the same experimental conditions, indicating a primarily bacteriostatic action against this pathogen. nih.govkarger.comscite.ai While macrolides are generally considered bacteriostatic, slow bactericidal activity can sometimes be observed at concentrations of 2 to 4 times the MIC after 24 hours of exposure. oup.com The specific activity of Josamycin is influenced by the target microorganism. karger.com For instance, Josamycin has been reported as the most effective macrolide against S. aureus in terms of minimal inhibitory concentration. nih.govkarger.com

Table 1: Summary of Josamycin Time-Kill Curve Analysis Findings

| Bacterial Species | Josamycin Concentration | Observation Period (hours) | Outcome | Source(s) |

|---|---|---|---|---|

| Streptococcus pneumoniae | 10 x MIC | 5-6 | Bactericidal Effect (≥3 log10 reduction in CFU/mL) | nih.gov, karger.com |

| Escherichia coli | 10 x MIC | 7 | Bactericidal Effect (≥3 log10 reduction in CFU/mL) | nih.gov, karger.com |

| Staphylococcus aureus | 10 x MIC | 24 | Bacteriostatic Effect (No bactericidal effect observed) | nih.gov, karger.com |

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after brief exposure to an antimicrobial agent. dovepress.com This pharmacodynamic parameter is significant as a long PAE may allow for less frequent dosing intervals without loss of efficacy. dovepress.com The PAE for Josamycin has been evaluated against several bacterial species, typically after a 1-hour exposure to the drug. nih.govkarger.com

Studies show that the PAE of Josamycin is concentration-dependent. nih.govscite.ai Against gram-positive cocci, induced PAEs have been measured to last from 0.5 to 2.9 hours. karger.com The most significant PAEs were observed for Streptococcus pneumoniae. nih.gov In one study focused specifically on Staphylococcus aureus, a 2-hour exposure to Josamycin at 2 times the MIC resulted in a PAE of 2.5 hours. nih.gov Although generally lower than those seen with S. pneumoniae, significant PAEs were also induced against Escherichia coli when higher concentrations (10 x MIC) of Josamycin were used, reaching up to 1.9 hours. nih.govkarger.com At concentrations equal to the MIC, no significant PAE was found against E. coli. karger.com

A related phenomenon is the post-antibiotic sub-MIC effect (PA-SME), which describes the impact of subinhibitory drug concentrations on bacterial growth during the PAE phase. dovepress.comamegroups.org The PA-SME is calculated as the difference in time for a culture previously exposed to an antibiotic and then re-exposed to a sub-MIC concentration to increase by 1 log10, compared to a control culture exposed only to the sub-MIC concentration. amegroups.org While the general methodology is well-defined, specific studies detailing the PA-SME for Josamycin are not widely available. However, the presence of a PAE for Josamycin suggests that investigating its PA-SME would be a valuable step in further characterizing its pharmacodynamic profile.

Table 2: In Vitro Post-Antibiotic Effect (PAE) of Josamycin

| Bacterial Species | Josamycin Concentration | Exposure Time (hours) | PAE Duration (hours) | Source(s) |

|---|---|---|---|---|

| Gram-Positive Cocci (general) | MIC and 10 x MIC | 1 | 0.5 - 2.9 | karger.com |

| Streptococcus pneumoniae | MIC and 10 x MIC | 1 | Greatest PAEs observed among tested species | nih.gov |

| Staphylococcus aureus | 2 x MIC | 2 | 2.5 | nih.gov |

| Escherichia coli | 10 x MIC | 1 | 1.9 | karger.com |

| Escherichia coli | MIC | 1 | Not Significant | karger.com |

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on drug concentration over time (pharmacokinetics) with data on antimicrobial effect (pharmacodynamics) to predict efficacy and optimize dosing strategies. researchgate.net The development of such models for Josamycin relies on the foundational in vitro data from time-kill and PAE studies. tga.gov.au These models aim to identify a PK/PD index—such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the percentage of the dosing interval during which the drug concentration exceeds the MIC (%T>MIC)—that best correlates with antimicrobial activity. nih.gov

The selection of the most relevant PK/PD index is guided by the nature of the antibiotic's killing activity observed in vitro. tga.gov.au

For antimicrobials exhibiting concentration-dependent killing , where higher drug concentrations lead to a greater rate and extent of killing, the AUC/MIC or Cmax/MIC ratios are typically the most predictive indices. tga.gov.au

For agents showing time-dependent killing , where efficacy is mainly determined by the duration of exposure above the MIC, the %T>MIC is the most important parameter. tga.gov.au

Josamycin has demonstrated characteristics of both time-dependent and concentration-dependent activity depending on the bacterial species and drug concentration. nih.govkarger.com It exhibits concentration-dependent bactericidal effects against S. pneumoniae and E. coli at high multiples of the MIC, while showing more time-dependent bacteriostatic activity against S. aureus. nih.govkarger.com This complex profile suggests that a single PK/PD index may not be sufficient for all pathogens, and more sophisticated semi-mechanistic or mechanism-based models may be required to accurately describe its effects. mdpi.com For macrolides in general, %T>MIC has been proposed as a potentially effective PK/PD parameter. oup.com